PF-06256142

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06256142 is a complex organic compound that features a unique arrangement of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PF-06256142 typically involves multi-step reactions that include the formation of imidazo[1,2-a]pyridine derivatives. These reactions often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The preparation methods may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

化学反応の分析

Types of Reactions

PF-06256142 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

Reduction: Commonly involves the use of reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the heterocyclic sites.

Common Reagents and Conditions

Oxidation: Metal-free oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学的研究の応用

Pharmacological Properties

- Mechanism of Action :

- Impact on Dopaminergic Signaling :

Parkinson's Disease

This compound's role in Parkinson's disease research is particularly noteworthy:

- Neuroprotective Effects : Research indicates that compounds like this compound could potentially prevent or reverse neurodegeneration associated with Parkinson's disease by enhancing dopaminergic signaling . This neuroprotective effect may help maintain dopamine neuron integrity and function.

- Behavioral Improvements : In preclinical models, administration of this compound has been linked to improved motor functions and reduced behavioral deficits associated with Parkinson's disease symptoms. This suggests its potential utility as a therapeutic agent aimed at alleviating motor impairments .

Schizophrenia

The compound has also been explored for its implications in treating schizophrenia:

- Cognitive Enhancement : By modulating D1 receptor activity, this compound may improve cognitive deficits often observed in schizophrenia patients. Enhanced dopaminergic signaling can lead to better cognitive performance and reduced negative symptoms associated with the disorder .

Table 1: Summary of Key Findings on this compound

作用機序

The mechanism of action of PF-06256142 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

Imidazo[1,2-a]pyrazine derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

PF-06256142 is unique due to its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

生物活性

PF-06256142 is a selective D1 receptor agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been studied for its biological activity, pharmacokinetics, and receptor interaction mechanisms. Below, we explore its biological activity through data tables, research findings, and case studies.

This compound functions primarily as an agonist at the dopamine D1 receptor (D1R). Its binding affinity and functional activity have been characterized in various studies. The compound exhibits competitive inhibition at the D1R with a binding affinity of approximately 3.2 nM, indicating a potent interaction with the receptor that could lead to enhanced dopaminergic signaling .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been crucial in optimizing its pharmacological properties. Initial screenings identified several compounds with varying degrees of potency and selectivity towards D1R. Iterative modifications led to the discovery that specific heterocyclic moieties significantly improved both central nervous system (CNS) drug-like properties and D1R activity .

Table 1: Structure-Activity Relationship of this compound

| Compound | Binding Affinity (nM) | Activity Type | Notable Modifications |

|---|---|---|---|

| This compound | 3.2 | Competitive Agonist | Linear triaryl structure |

| PF-4211 | 10 | Partial Agonist | N-methyl pyrazole terminus replaced |

| Other Analogues | Varies | Various | Heterocyclic substitutions |

In Vitro Studies

In vitro assays have demonstrated that this compound effectively increases intracellular cAMP levels in cells expressing D1R. This elevation is crucial as cAMP is a secondary messenger involved in various signaling pathways that mediate neuronal function and plasticity . The compound's ability to selectively activate D1R while minimizing interaction with D2 receptors enhances its therapeutic profile.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent. Its half-life and metabolic stability are critical factors influencing its potential clinical application .

Clinical Relevance in Parkinson's Disease

A notable case study involving this compound focused on its application in Parkinson's disease models. Researchers observed significant improvements in motor function in animal models treated with the compound compared to controls. The study highlighted the potential for this compound to mitigate symptoms associated with dopaminergic deficits, providing a basis for future clinical trials in humans .

Comparative Studies

Comparative studies between this compound and other D1R agonists have shown that while many compounds exhibit similar binding affinities, this compound's unique structural features allow for distinct receptor interactions that may lead to reduced side effects commonly associated with non-selective dopaminergic therapies .

Table 2: Comparative Efficacy of D1R Agonists

| Agonist | Binding Affinity (nM) | Efficacy in Animal Models | Side Effects Profile |

|---|---|---|---|

| This compound | 3.2 | Significant improvement | Lower incidence |

| SKF-38393 | 5.0 | Moderate improvement | Higher incidence |

| Other D1 Agonists | Varies | Variable | Variable |

特性

IUPAC Name |

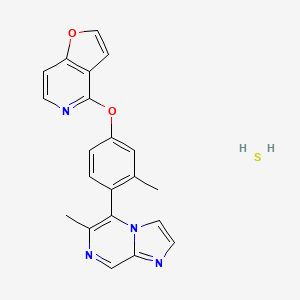

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2.H2S/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20;/h3-12H,1-2H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSIQRYOTQSXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。